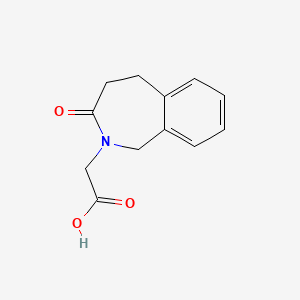
(3-オキソ-1,3,4,5-テトラヒドロ-2H-2-ベンザゼピン-2-イル)酢酸
説明
Synthesis Analysis
The synthesis of similar compounds has been investigated in various studies. For instance, the Candida antarctica lipase B (Novozyme 435) catalyzed resolution of 2,3,4,5-tetrahydro-4-methyl-3-oxo-1 H -1,4-benzodiazepine-2-acetic acid methyl ester (SB-235349), a key Lotrafiban intermediate, has been investigated in six ionic liquids .Molecular Structure Analysis
The molecular structure of “(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid” consists of 12 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 219.24 g/mol.科学的研究の応用
窒素リッチヘテロ環式化合物の合成
窒素リッチヘテロ環式化合物は、その治療的および薬理学的活性により、製薬および生物医学業界において重要です。問題の化合物は、さまざまな天然、合成、および半合成化学ビルディングブロックにおける重要な部分である2-オキソ-1,2,3,4-テトラヒドロピリミジン類の合成に使用することができます。 これらの化合物は、抗菌、抗ウイルス、抗癌、および抗炎症作用を示し、前立腺肥大の治療のためのアドレナリン受容体拮抗薬としても作用することができます .
抗菌剤および抗結核剤
この化合物の誘導体は、抗菌剤および抗結核剤としての可能性について研究されてきました。 研究により、合成された特定の誘導体が有望な抗菌活性および抗結核活性を示すことが示されており、感染症の新しい治療法の開発に役立ちます .
抗癌活性
この化合物の誘導体は、癌細胞株に対して阻害活性を示しています。 たとえば、特定の化合物は、乳癌細胞に対して強力な阻害活性を示しており、新規抗癌剤の開発の可能性を示しています .
創薬と最適化
この化合物の構造は、新しい薬物の設計と最適化に組み込むことができます。 特定の構造特性を維持することにより、研究者は抗癌特性などの所望の生物学的活性を有する化合物を開発することができます .
インドール誘導体の生物学的可能性
この化合物の構造を含むインドール誘導体は、抗炎症および鎮痛作用が認められています。 これらの誘導体は、インドメタシンやセレコキシブなどの確立された薬剤と比較することができ、潜在的に低い潰瘍形成指数を持つ代替的な治療オプションを提供します .
化学合成と材料科学
この化合物は化学合成プロセスで使用することができ、特定の特性を持つ材料の開発に貢献します。 たとえば、化学選択的アルキル化反応に関与し、材料科学における潜在的な用途を持つ新しい化学物質を生成することができます .
イミダゾール化合物の治療の可能性
この化合物に関連する構造を持つイミダゾール含有化合物は、その治療の可能性について検討されてきました。 いくつかの誘導体は、優れた抗菌性を示しており、臨床応用についてさらに調査することができます .
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Based on the structure, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces, similar to other aromatic compounds .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 21924 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed and permeate cell membranes .
Result of Action
Based on the structure and the known activities of similar compounds, it can be inferred that it might have a broad range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
One study has investigated the resolution of a similar compound in different ionic liquids , suggesting that the solvent environment can influence the reaction rate and yield
生化学分析
Biochemical Properties
(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with lipase enzymes, which catalyze the hydrolysis of fats . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid has shown potential in modulating the activity of certain proteins involved in inflammatory pathways.
Cellular Effects
The effects of (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation. Moreover, (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of certain metabolites .
Molecular Mechanism
At the molecular level, (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response. Additionally, (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained anti-inflammatory effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and pain relief. At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm.
Metabolic Pathways
(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to plasma proteins, affecting its distribution and bioavailability . The localization and accumulation of the compound in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-5-9-3-1-2-4-10(9)7-13(11)8-12(15)16/h1-4H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDWPGSSYJHKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



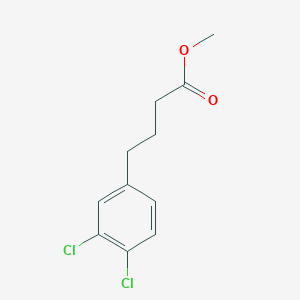
![2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B1427399.png)
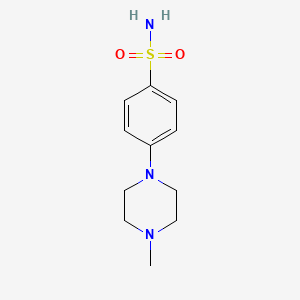
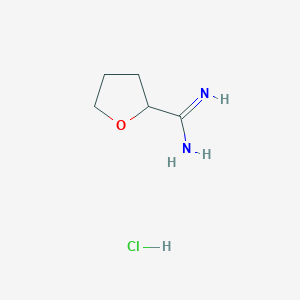

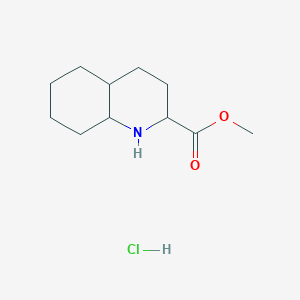
![N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester](/img/structure/B1427407.png)



![(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide](/img/structure/B1427417.png)
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B1427418.png)

![5-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1427421.png)